molecular formula C11H18ClN5O B3819439 N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine

N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Cat. No. B3819439
M. Wt: 271.75 g/mol
InChI Key: IIAZDQIGBPKRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as tert-butyl chloro triazinyl morpholine (TBCM), is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

TBCM acts as a competitive inhibitor of PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells, making TBCM a potential therapeutic agent for type 2 diabetes and other metabolic disorders.
Biochemical and physiological effects:
Studies have shown that TBCM treatment can improve glucose tolerance and insulin sensitivity in obese and diabetic mice, as well as reduce hepatic glucose production and lipid accumulation. TBCM has also been shown to have anti-inflammatory and anti-cancer properties, possibly through its inhibition of PTPs involved in these pathways.

Advantages and Limitations for Lab Experiments

TBCM is a relatively stable and selective inhibitor of PTPs, making it a useful tool for studying the role of these enzymes in various cellular processes. However, its potency and specificity may vary depending on the cell type and experimental conditions, and further optimization of its structure and pharmacokinetic properties may be necessary for clinical development.

Future Directions

Future studies could focus on optimizing the structure and pharmacokinetic properties of TBCM to improve its efficacy and safety as a therapeutic agent. Other potential applications of TBCM could include the treatment of neurodegenerative diseases and cancer, as well as the development of novel PTP inhibitors based on its structure. Further research is also needed to elucidate the specific mechanisms of TBCM's effects on cellular signaling pathways and to identify potential biomarkers for patient selection and monitoring.

Scientific Research Applications

TBCM has been extensively studied for its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. TBCM has also shown promising results in inhibiting other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which are involved in various cellular signaling pathways.

properties

IUPAC Name

N-tert-butyl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5O/c1-11(2,3)16-9-13-8(12)14-10(15-9)17-4-6-18-7-5-17/h4-7H2,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAZDQIGBPKRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.